molecular formula C8H13ClN2 B1586288 2,5-Dimethylphenylhydrazine hydrochloride CAS No. 56737-78-1

2,5-Dimethylphenylhydrazine hydrochloride

Cat. No.: B1586288
CAS No.: 56737-78-1
M. Wt: 172.65 g/mol
InChI Key: OMOFMSZLYCEIAF-UHFFFAOYSA-N
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

2,5-Dimethylphenylhydrazine hydrochloride plays a significant role in biochemical reactions, particularly in the formation of hydrazones and hydrazides. It interacts with aldehydes and ketones to form stable hydrazone derivatives, which are useful in various analytical and preparative procedures . The compound can also interact with proteins and enzymes, forming Schiff bases that can alter the activity of these biomolecules. For instance, it can inhibit certain enzymes by forming covalent bonds with their active sites, thereby affecting their catalytic functions .

Cellular Effects

This compound has been shown to influence various cellular processes. It can induce oxidative stress in cells, leading to the production of reactive oxygen species (ROS). This oxidative stress can affect cell signaling pathways, gene expression, and cellular metabolism . The compound can also cause cytotoxic effects, leading to cell death in certain cell types. Additionally, it has been observed to interfere with mitochondrial function, which can further impact cellular energy metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to form covalent bonds with biomolecules. It can react with nucleophilic groups in proteins and enzymes, leading to the formation of Schiff bases . This interaction can result in enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. The compound can also induce changes in gene expression by affecting transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but it can degrade when exposed to light or high temperatures . Long-term exposure to the compound can lead to cumulative effects on cellular function, including persistent oxidative stress and mitochondrial dysfunction . These effects can be observed in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound may cause mild oxidative stress and transient changes in cellular metabolism . At higher doses, it can induce significant cytotoxicity and organ damage. Toxic effects such as liver and kidney damage have been observed in animal studies at high doses . It is important to determine the appropriate dosage to minimize adverse effects while achieving the desired biochemical outcomes.

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by liver enzymes, leading to the formation of reactive intermediates that can further interact with cellular biomolecules . The compound can also affect metabolic flux by altering the activity of key enzymes involved in energy metabolism. For example, it can inhibit the activity of enzymes in the glycolytic pathway, leading to changes in glucose metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and distribution . The compound can accumulate in specific tissues, such as the liver and kidneys, where it can exert its biochemical effects . Its distribution within the body can be influenced by factors such as blood flow, tissue permeability, and the presence of specific transporters.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it can localize to the mitochondria, where it can interfere with mitochondrial function and induce oxidative stress . Understanding the subcellular localization of the compound is important for elucidating its precise biochemical effects.

Preparation Methods

There are several methods for the preparation of 2,5-Dimethylphenylhydrazine hydrochloride. A common synthesis method involves reacting 2,5-dimethylphenylhydrazine with hydrochloric acid at room temperature . The chemical equation for this reaction is:

C8H12N2+HClC8H12N2HClC8H12N2 + HCl → C8H12N2·HCl C8H12N2+HCl→C8H12N2⋅HCl

The reaction is typically carried out under inert gas (nitrogen or argon) at temperatures between 2-8°C to ensure stability and prevent decomposition .

Chemical Reactions Analysis

2,5-Dimethylphenylhydrazine hydrochloride undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used .

Properties

IUPAC Name

(2,5-dimethylphenyl)hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2.ClH/c1-6-3-4-7(2)8(5-6)10-9;/h3-5,10H,9H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMOFMSZLYCEIAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90370103
Record name 2,5-Dimethylphenylhydrazine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90370103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56737-78-1
Record name Hydrazine, (2,5-dimethylphenyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56737-78-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Dimethylphenylhydrazine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90370103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-Dimethylphenylhydrazine hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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